Disiloxane

Semiconductor Manufacturing Chemical Vapor Deposition (CVD) Thin-Film Deposition

Disiloxane (DSO, SiH3OSiH3) is distinguished by its all-hydrogen Si-H substituent profile, offering a 115°C lower boiling point (-15.2°C) than alkylated analogs like HMDSO. This extreme volatility is critical for low-temperature PE-CVD processes on sensitive substrates. Its high Si-H bond density also enables advanced disiloxane-based electrolytes with a wide electrochemical stability window up to 5.6 V vs. Li/Li+, suppressing aluminum corrosion. Procuring this specific structure ensures optimal deposition rates and electrochemical performance, eliminating the risks of process re-engineering associated with substitute materials.

Molecular Formula H6OSi2
Molecular Weight 78.22 g/mol
CAS No. 13597-73-4
Cat. No. B077578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisiloxane
CAS13597-73-4
Synonymsdisiloxane
oxybis(silane)
Molecular FormulaH6OSi2
Molecular Weight78.22 g/mol
Structural Identifiers
SMILESO([SiH3])[SiH3]
InChIInChI=1S/H6OSi2/c2-1-3/h2-3H3
InChIKeyKPUWHANPEXNPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disiloxane (CAS 13597-73-4) for Advanced CVD, Electronics & Electrolyte Research


Disiloxane (DSO, SiH3OSiH3) is the simplest siloxane, featuring only hydrogen substituents on a Si-O-Si backbone [1]. As a colorless, pungent gas at standard conditions (boiling point: −15.2°C) , its high Si-H bond density (six equivalent Si-H bonds) and low molecular weight (78.22 g/mol) distinguish it from alkyl-substituted analogs [2]. This unique structure makes it a key precursor for silicon oxide thin-film deposition in semiconductor manufacturing and a functional component in advanced electrolyte solvents.

Why Disiloxane Cannot Be Replaced by Generic Siloxanes in CVD & Electrolyte Applications


Disiloxane's all-hydrogen substituent profile (Si-H) imparts a fundamentally different reactivity, volatility, and decomposition pathway compared to alkyl-substituted siloxanes like hexamethyldisiloxane (HMDSO, Si-CH3) or 1,1,3,3-tetramethyldisiloxane (TMDSO, mixed Si-H/Si-CH3) [1]. This leads to significant differences in key performance metrics for critical applications, such as vapor pressure for Chemical Vapor Deposition (CVD) processes and electrochemical stability for battery electrolytes, making simple substitution without re-engineering the process or formulation a high-risk endeavor [2].

Quantitative Differentiation: Disiloxane vs. Key Siloxane Analogs for Procurement Decisions


CVD Process Compatibility: Disiloxane's Higher Volatility vs. HMDSO

Disiloxane's lack of bulky alkyl groups results in a significantly lower boiling point and higher vapor pressure compared to its fully methylated analog, hexamethyldisiloxane (HMDSO) . This translates to a higher volatility and different transport properties in vapor-phase processes, crucial for achieving specific film deposition profiles in CVD tools [1].

Semiconductor Manufacturing Chemical Vapor Deposition (CVD) Thin-Film Deposition

Si-H Bond Reactivity: Disiloxane's Higher Rate Constant vs. HMDSO

In gas-phase kinetic studies, the reaction rate of disiloxane analogs with chlorine atoms is directly correlated to the number of reactive Si-H bonds [1]. The fully hydrogenated Disiloxane (SiH3OSiH3) exhibits the highest reactivity, while the fully methylated HMDSO ((CH3)3SiOSi(CH3)3) is the least reactive [1].

Gas-Phase Kinetics Atmospheric Chemistry Precursor Reactivity

Thermal Stability in Rankine Cycle Fluids: Disiloxane's Class Advantage Over Trisiloxanes

The thermal stability of linear siloxanes is a key parameter for high-temperature applications like Organic Rankine Cycles (ORC). A study comparing hexamethyldisiloxane (MM) and octamethyltrisiloxane (MDM) demonstrated that the smaller disiloxane molecule (MM) exhibits superior thermal stability over the larger trisiloxane (MDM) in the 270–420°C range [1].

Organic Rankine Cycle (ORC) Thermal Stability Working Fluids

Procurement-Driven Application Scenarios for Disiloxane (13597-73-4)


Low-Temperature PE-CVD Precursor for Silicon Oxide Films

The significantly higher volatility of Disiloxane compared to HMDSO, as evidenced by its 115°C lower boiling point , makes it the preferred precursor for low-temperature Plasma-Enhanced Chemical Vapor Deposition (PE-CVD) of silicon oxide (SiOx) layers on thermally sensitive substrates like polymers or flexible electronics [REFS-1, REFS-2].

Gas-Phase Kinetic Studies as a Benchmark for Si-H Reactivity

Its simple molecular structure and high density of reactive Si-H bonds make Disiloxane an ideal model compound for fundamental kinetic studies [2]. It serves as a benchmark for understanding the reactivity of more complex organosilicon precursors in atmospheric chemistry and combustion science [2].

High-Voltage Lithium-Ion Battery Electrolyte Co-solvent Development

The functionalization of Disiloxane's backbone yields novel electrolyte solvents. Research shows these disiloxane-based electrolytes can achieve a wide electrochemical stability window up to 5.6 V vs. Li/Li+ and suppress aluminum pitting corrosion, surpassing the performance of conventional carbonate-based solvents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disiloxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.